BenchChemオンラインストアへようこそ!

2-cyano-3-[3-(cyclohexylmethoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

2-Cyano-3-[3-(cyclohexylmethoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide (CAS 1424755-26-9) is a synthetic cyano-thiazole enamide with the molecular formula C20H21N3O2S and a molecular weight of 367.47 g/mol. It is an underexplored member of the cyanoamide class historically investigated for malonyl-CoA decarboxylase (MCD) inhibition.

Molecular Formula C20H21N3O2S
Molecular Weight 367.47
CAS No. 1424755-26-9
Cat. No. B2660194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-3-[3-(cyclohexylmethoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide
CAS1424755-26-9
Molecular FormulaC20H21N3O2S
Molecular Weight367.47
Structural Identifiers
SMILESC1CCC(CC1)COC2=CC=CC(=C2)C=C(C#N)C(=O)NC3=NC=CS3
InChIInChI=1S/C20H21N3O2S/c21-13-17(19(24)23-20-22-9-10-26-20)11-16-7-4-8-18(12-16)25-14-15-5-2-1-3-6-15/h4,7-12,15H,1-3,5-6,14H2,(H,22,23,24)
InChIKeyUIYSEUUWFIISMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 2-cyano-3-[3-(cyclohexylmethoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide (CAS 1424755-26-9)


2-Cyano-3-[3-(cyclohexylmethoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide (CAS 1424755-26-9) is a synthetic cyano-thiazole enamide with the molecular formula C20H21N3O2S and a molecular weight of 367.47 g/mol . It is an underexplored member of the cyanoamide class historically investigated for malonyl-CoA decarboxylase (MCD) inhibition [1]. Its structure features a 3-(cyclohexylmethoxy)phenyl ring, a 2-cyanoacrylamide linker, and an N-(1,3-thiazol-2-yl) terminus. This combination has not appeared in any published structure–activity relationship (SAR) study, making it a unique probe for metabolic target-based screening programs where known cyanoamide analogs have shown potent MCD inhibition but lacked physicochemical optimization.

Procurement Rationale: Structural Uniqueness Prevents Direct Drop-In Replacement for Compound 1424755-26-9


Generic substitution among cyano-thiazole enamides fails because the 3-(cyclohexylmethoxy)phenyl motif in CAS 1424755-26-9 introduces a sterically demanding, lipophilic moiety absent in all commercially available analogs (e.g., 3-methoxy, 4-methoxy, or unsubstituted phenyl series) . This substitution pattern directly modulates target binding pocket complementarity, metabolic stability, and solubility in ways that cannot be predicted from simpler analogs [1]. In the MCD inhibitor class, small alkyl chain alterations (e.g., cyclopropyl vs. isopropyl) have led to >10-fold differences in IC50 values in enzymatic assays [2], indicating that the cyclohexylmethoxy group likely drives a distinct selectivity and potency profile compared to common phenyl ether analogs.

Quantitative Differentiation Guide for CAS 1424755-26-9: Comparator Analysis and Procurement Decision Metrics


Structural Differentiation: Cyclohexylmethoxy vs. Methoxy Phenyl Ether Motif

The target compound incorporates a 3-(cyclohexylmethoxy)phenyl group, whereas the closest commercially cataloged analog, (2E)-2-cyano-3-(3-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide (CAS 667413-70-9), carries a 3-methoxy substituent . This structural difference results in a calculated increase in molecular weight (367.47 vs. 285.32 g/mol) and polar surface area, directly impacting passive membrane permeability and target binding pocket shape complementarity, as demonstrated by the narrower SAR observed in the MCD inhibitor patent family where cycloalkyloxy substituents produced superior cellular activity compared to simple alkoxy groups [1][2].

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Thiazole N-Substitution: Potential for Divergent Adenosine Receptor Selectivity

The N-(1,3-thiazol-2-yl) terminus in CAS 1424755-26-9 is a known privileged fragment for adenosine A1 and A2A receptor binding, as evidenced by structurally related thiazole derivatives in patent US7880013 that achieve Ki values as low as 6.10 nM at A2A [1][2]. While direct binding data for this specific compound is absent, the 2-cyanoacrylamide linker and 3-cyclohexylmethoxy substitution pattern are predicted to shift selectivity away from the pan-adenosine profile of simpler 2-cyano-3-phenyl-N-thiazol-2-yl analogs [3]. Class-wide, aryl ether modifications at the 3-position of the phenyl ring have been correlated with A1/A2A selectivity ratios ranging from 0.2 to 5 in radioligand displacement assays [3].

GPCR Pharmacology Adenosine Receptor Selectivity Profiling

Physicochemical Differentiation: Solubility and Permeability Trade-Off Driven by Cyclohexylmethoxy Group

The cyclohexylmethoxy group in CAS 1424755-26-9 increases calculated logP by approximately 1.7 log units compared to the 3-methoxy analog CAS 667413-70-9, while simultaneously adding 82 g/mol to the molecular weight . Within the MCD inhibitor class, a similar cycloalkyloxy incorporation (cyclopropylmethoxy vs. methoxy) improved cellular IC50 values by 3- to 10-fold due to enhanced membrane partitioning, as measured in HepG2 fatty acid oxidation assays [1]. The trade-off is an expected reduction in aqueous solubility (predicted <10 µM) relative to the methoxy analog (predicted >50 µM), which may necessitate formulation optimization for in vivo studies [2].

ADME Physicochemical Properties Drug-Likeness

Optimal Application Scenarios for CAS 1424755-26-9 Based on Structural Differentiation Evidence


Metabolic Disease Target Screening: MCD Inhibition with Superior Membrane Penetration

This compound is best deployed as a high-logP MCD inhibitor probe in cellular models of fatty acid oxidation disorders, where its cyclohexylmethoxy group is expected to enhance intracellular accumulation relative to the 3-methoxy or unsubstituted phenyl analogs. Based on class-level SAR from patent US2005026945, where cycloalkyloxy derivatives showed 3- to 10-fold improvements in HepG2 cellular IC50 values over simple alkoxy counterparts, CAS 1424755-26-9 should be prioritized for target engagement studies in cardiomyocyte or hepatocyte models [1]. Procurement is recommended when a program needs a structurally distinct, membrane-permeable cyanoamide that fills a gap between low-MW screening hits and optimized leads.

GPCR Selectivity Profiling: Adenosine A1/A2A Receptor Subtype Discrimination

The N-(1,3-thiazol-2-yl) terminus and 2-cyanoacrylamide linker place this compound within the adenosine receptor antagonist pharmacophore space defined by patent US7880013 and seminal J Med Chem studies, where similar thiazole derivatives achieved Ki values of 6.10–30 nM at A2A and A1 receptors [1][2]. The 3-cyclohexylmethoxy substitution is absent from all previously profiled adenosine ligands, making this compound a unique tool for probing subtype selectivity. Scientists should procure this compound when investigating the role of large hydrophobic pockets in A1 vs. A2A orthosteric sites, or when seeking a novel scaffold for allosteric modulator screening.

SAR Expansion Around the Cyano-Thiazole Enamide Core

As the only commercially cataloged cyano-thiazole enamide featuring a cyclohexylmethoxy substituent, CAS 1424755-26-9 serves as a critical SAR probe for mapping the steric and lipophilic tolerance of the phenyl ether binding pocket in MCD, adenosine receptors, or other emerging targets of this chemotype. Its procurement enables head-to-head comparison with existing methoxy, ethoxy, and unsubstituted analogs (CAS 667413-70-9, 1006694-45-6) to establish quantitative structure–activity relationships that guide future lead optimization [1]. This compound is particularly valuable for medicinal chemistry groups seeking to patentably differentiate their cyanoamide series from prior art claiming simple alkoxy substituents.

In Vitro ADME Benchmarking of High-LogP Cyanoamide Chemotypes

The predicted cLogP of ~4.5 for CAS 1424755-26-9 places it at the upper boundary of drug-like chemical space for this class, making it an ideal benchmark compound for assessing the permeability–solubility–metabolic stability trade-offs inherent to lipophilic MCD inhibitors. Procurement is recommended for ADME profiling panels (e.g., Caco-2 permeability, microsomal stability, plasma protein binding) where the goal is to establish the developability ceiling for the cyano-thiazole enamide series before committing to costly in vivo pharmacokinetic studies [1][2].

Quote Request

Request a Quote for 2-cyano-3-[3-(cyclohexylmethoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.